Ethyl 3-formylbenzoate

Boiling point Distillation Purification

Ethyl 3-formylbenzoate (CAS 33745-47-0) is a C10H10O3 aromatic ester bearing a meta-formyl substituent, also known as 3-carbethoxybenzaldehyde or 3-ethoxycarbonylbenzaldehyde. It is primarily employed as a pharmaceutical intermediate, with its dual aldehyde–ethyl ester functionality enabling orthogonal derivatization in multi-step syntheses.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 33745-47-0
Cat. No. B1337921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-formylbenzoate
CAS33745-47-0
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)C=O
InChIInChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-7H,2H2,1H3
InChIKeyXZYGRRSTJVFZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Formylbenzoate (CAS 33745-47-0): Physicochemical Baseline and Position Within the 3-Formylbenzoate Ester Series


Ethyl 3-formylbenzoate (CAS 33745-47-0) is a C10H10O3 aromatic ester bearing a meta-formyl substituent, also known as 3-carbethoxybenzaldehyde or 3-ethoxycarbonylbenzaldehyde . It is primarily employed as a pharmaceutical intermediate, with its dual aldehyde–ethyl ester functionality enabling orthogonal derivatization in multi-step syntheses . Computed LogP is 1.68–2.05, topological polar surface area (TPSA) is 43.37 Ų, and boiling point is approximately 287.5–288 °C at 760 mmHg . The compound is typically supplied as a yellow liquid or white-to-off-white solid-liquid mixture at ≥95–98% purity, stored at 2–8 °C under inert atmosphere .

Why Ethyl 3-Formylbenzoate Cannot Be Interchanged with Other Formylbenzoate Esters or the Free Acid: Key Differentiation Drivers


Within the formylbenzoate ester family, the position of the formyl group (ortho, meta, para) and the nature of the ester alkyl chain govern reactivity, lipophilicity, and crystallinity in diverging ways. The meta-aldehyde placement in ethyl 3-formylbenzoate avoids the anchimeric assistance seen in ortho isomers during hydrolysis, providing a more predictable reaction profile [1]. The ethyl ester delivers a higher LogP than the methyl homolog, enhancing organic-phase partitioning in extractive workups, while the compound remains a liquid at ambient temperature—unlike the solid methyl 3-formylbenzoate (mp 48–55 °C)—which simplifies liquid-handling workflows [2]. Furthermore, the compound has been validated in a patent-protected quinolone pharmaceutical synthesis route, confirming its fitness for regulated intermediate applications [3]. These physicochemical and application-specific factors preclude simple in-class substitution without re-optimization.

Ethyl 3-Formylbenzoate: Quantified Differentiation Evidence Versus Comparator Compounds


Boiling Point and Volatility: Meta/Ethyl Ester Shows the Lowest Normal Boiling Point Among Positional and Alkyl Isomers

Ethyl 3-formylbenzoate exhibits a boiling point of 287.5–288 °C at 760 mmHg , which is 6.6–7.2 °C lower than that of ethyl 4-formylbenzoate (294.7 °C) and approximately 6.6 °C lower than ethyl 2-formylbenzoate (294.2 °C) . This lower boiling point reflects reduced intermolecular dipole alignment for the meta isomer and can translate into gentler distillation conditions and lower energy input during solvent recovery at scale.

Boiling point Distillation Purification

Lipophilicity Tuning: Ethyl Ester LogP Advantage Over the Methyl Ester for Organic-Phase Extraction

The LogP of ethyl 3-formylbenzoate is reported as 1.68–2.05 , representing a calculated increase of approximately 0.35–0.70 log units over methyl 3-formylbenzoate (LogP ~1.7) [1]. This increased lipophilicity, attributed to the additional methylene unit in the ethyl ester, enhances partitioning into organic solvents such as ethyl acetate or dichloromethane during aqueous workup, potentially improving extraction recovery and reducing the number of extraction cycles required.

LogP Lipophilicity Extraction efficiency Workup

Physical State at Ambient Temperature: Liquid Ethyl Ester Simplifies Automated Liquid Handling vs. Solid Methyl Ester

Ethyl 3-formylbenzoate is a yellow liquid or white-to-off-white solid-liquid mixture at ambient temperature that remains fully liquid above approximately 20 °C [1], in contrast to methyl 3-formylbenzoate, which is a crystalline solid with a melting point of 48–55 °C (Sigma-Aldrich specification: 48–52 °C; Fisher specification: 48.0–55.0 °C) . This difference eliminates the need for pre-heating or solvent dissolution before transfer in automated synthesis platforms and parallel medicinal chemistry workflows.

Physical state Liquid handling Automation Formulation

Synthetic Route Provenance: Patent-Validated Use in a Stille-Coupling-Based Quinolone API Synthesis

Ethyl 3-formylbenzoate is explicitly designated as Intermediate (II) in a patented Aventis Pharma synthesis of quinoline-4-carboxamide derivatives (FR 2733233 / WO 9633190) [1]. In this route, the aldehyde undergoes condensation with o-nitroacetophenone to form a chalcone, and the ethyl ester remains intact through subsequent hydrogenation, reductive amination, cyclization, and a Stille coupling step—demonstrating compatibility with Pd-catalyzed cross-coupling conditions [1]. This contrasts with methyl 3-formylbenzoate, which appears predominantly in porphyrin synthesis and agrochemical repellent studies rather than in complex pharmaceutical API routes [2].

Pharmaceutical intermediate Patent synthesis Quinolone Stille coupling

Meta-Formyl Positioning: Avoidance of Anchimeric Assistance During Ester Hydrolysis vs. Ortho Isomers

The meta-formyl group in ethyl 3-formylbenzoate cannot participate in intramolecular nucleophilic catalysis during ester hydrolysis, unlike ortho-formylbenzoate esters where the neighboring aldehyde dramatically accelerates hydrolysis. Methyl o-formylbenzoate exhibits a hydroxide-ion-catalyzed hydrolysis rate constant of approximately 1.3 × 10² L mol⁻¹ s⁻¹ due to anchimeric assistance [1], whereas meta-substituted formylbenzoate esters hydrolyze at rates consistent with unassisted benzoate ester hydrolysis. This absence of neighboring group participation makes ethyl 3-formylbenzoate more chemically predictable in aqueous or alkaline reaction conditions, reducing the risk of premature ester cleavage during synthetic sequences that require the ester to remain intact.

Hydrolysis kinetics Neighboring group participation Aldehyde reactivity Stability

Ethyl 3-Formylbenzoate Application Scenarios: Where Its Specific Differentiation Profile Adds Measurable Value


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Aldehyde–Ester Reactivity Under Basic Conditions

The meta-formyl ethyl ester architecture allows chemists to exploit the aldehyde for condensation reactions (e.g., chalcone formation with active methylene compounds) while the ethyl ester remains stable under the basic conditions used in subsequent steps such as reductive amination and cyclization. The patent-validated Aventis Pharma route demonstrates this exact sequence: aldehyde condensation with o-nitroacetophenone, followed by hydrogenation, NaBH₃CN-mediated reductive amination, and K₂CO₃-mediated cyclization—all with the ethyl ester intact [1]. The liquid physical state also makes the compound amenable to continuous flow setups for the initial condensation step.

Automated Parallel Synthesis and High-Throughput Experimentation (HTE) Workflows

Because ethyl 3-formylbenzoate is a liquid at room temperature, it can be dispensed directly using automated liquid handlers without the need for pre-dissolution in a solvent, unlike solid methyl 3-formylbenzoate (mp 48–55 °C) . This reduces solvent usage, shortens cycle times, and improves gravimetric accuracy in HTE library synthesis. The higher LogP (1.68–2.05) relative to the methyl ester also facilitates automated liquid-liquid extraction during high-throughput workup using organic solvent partitions .

Distillation-Based Purification of Multi-Gram Batches with Reduced Thermal Degradation Risk

The boiling point of ethyl 3-formylbenzoate (287.5–288 °C) is approximately 6.6–7.2 °C lower than that of the para isomer (294.7 °C) . This modest but meaningful difference allows distillation at a correspondingly lower temperature, reducing thermal exposure that could promote aldehyde oxidation or ester pyrolysis. For scale-up laboratories performing fractional distillation to upgrade purity beyond the typical 95–98% commercial specification, this can translate into higher recovered yields of specification-grade material.

Regulated Pharmaceutical Development Leveraging Patent Precedent

For CMC (Chemistry, Manufacturing, and Controls) teams developing synthetic routes to quinoline-4-carboxamide or related heterocyclic drug candidates, the documented use of ethyl 3-formylbenzoate in the FR 2733233 / WO 9633190 patent family provides a starting-point reference for impurity profiling, process validation, and regulatory submission [1]. This precedent can reduce the burden of demonstrating that the intermediate is fit for purpose under GMP conditions compared to a structurally similar but patent-unvalidated intermediate.

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